
Hexafluorofosfato de G-TPP
Descripción general
Descripción
El hexafluorofosfato de Gamitrinib TPP es un compuesto conocido por su papel como inhibidor de la proteína de choque térmico 90 (HSP90) dirigida a la mitocondria. Se deriva de la combinación del módulo inhibitorio de la ATPasa HSP90 de la 17-alilamino geldanamicina (17-AAG) con la parte de direccionamiento mitocondrial del trifenilfosfonio . Este compuesto ha mostrado una actividad anticancerígena significativa al dirigirse selectivamente a las mitocondrias de las células tumorales .
Aplicaciones Científicas De Investigación
Cancer Research
Gamitrinib TPP hexafluorophosphate has been extensively studied in various cancer types:
- Glioblastoma : In vitro studies demonstrated that concentrations of 15-20 μM effectively induced cell death in patient-derived glioblastoma cell lines without affecting normal astrocytes. This selectivity is crucial for therapeutic applications .
- Prostate Cancer : Preclinical models showed that Gamitrinib significantly delayed tumor growth and improved survival rates in xenograft models, indicating its potential as a treatment for advanced prostate cancer .
- Breast Cancer : Research indicated that Gamitrinib could enhance the efficacy of standard treatments by targeting mitochondrial pathways involved in tumor metabolism .
Neurodegenerative Diseases
The ability of Gamitrinib TPP hexafluorophosphate to induce mitophagy also opens avenues for research into neurodegenerative diseases characterized by mitochondrial dysfunction, such as Parkinson's disease. Studies have shown that the compound can activate mitochondrial quality control mechanisms, providing a potential therapeutic strategy for these conditions .
Case Study 1: Glioma Cell Lines
A comprehensive study involving 17 primary glioma cell lines revealed that Gamitrinib inhibited cell proliferation and induced apoptosis across all tested lines, including those resistant to temozolomide (TMZ). The study utilized RNA sequencing and reverse phase protein array analyses to elucidate the underlying mechanisms, confirming that Gamitrinib disrupts mitochondrial function and activates stress response pathways .
Case Study 2: Combination Therapy
In another investigation, the efficacy of Gamitrinib was assessed in combination with TRAIL (TNF-related apoptosis-inducing ligand) in glioblastoma models. The results indicated that while TRAIL alone had limited effects on tumor growth, the combination with Gamitrinib enhanced apoptotic signaling and resulted in significant tumor regression in vivo .
Data Summary
Mecanismo De Acción
El hexafluorofosfato de Gamitrinib TPP ejerce sus efectos inhibiendo la proteína HSP90 dentro de la mitocondria. Esta inhibición altera el plegamiento y la función de las proteínas clientes, lo que lleva a la disfunción mitocondrial y la apoptosis en las células cancerosas . Los objetivos moleculares incluyen el dominio ATPasa de HSP90, y las vías implicadas están relacionadas principalmente con la apoptosis mitocondrial .
Análisis Bioquímico
Biochemical Properties
G-TPP Hexafluorophosphate interacts with HSP90, a crucial protein involved in several cellular processes . This interaction is specific to mitochondrial HSP90 and does not affect HSP90 homeostasis outside the organelle . The nature of this interaction involves the inhibition of the HSP90 ATPase activity .
Cellular Effects
G-TPP Hexafluorophosphate has profound effects on various types of cells and cellular processes. It influences cell function by inducing mitochondrial apoptosis, characterized by the loss of organelle inner membrane potential, release of cytochrome c in the cytosol, activation of initiator caspase-9 and effector caspase-3 and caspase-7, and cellular reactivity for annexin V .
Molecular Mechanism
The molecular mechanism of action of G-TPP Hexafluorophosphate involves its binding to HSP90, inhibiting its ATPase activity . This results in the disruption of HSP90’s role in protein folding within the mitochondria, leading to the accumulation of misfolded proteins and the induction of mitochondrial apoptosis .
Temporal Effects in Laboratory Settings
The effects of G-TPP Hexafluorophosphate have been observed over time in laboratory settings. Within a 16-hour exposure, concentrations of G-TPP Hexafluorophosphate of 15-20 μM indistinguishably kill patient-derived and cultured glioblastoma cell lines .
Dosage Effects in Animal Models
The effects of G-TPP Hexafluorophosphate vary with different dosages in animal models. Systemic monotherapy with G-TPP Hexafluorophosphate at concentrations (20 mg/kg as daily i.p. injections) that inhibit subcutaneous xenograft tumor growth in mice has no effect on orthotopic glioblastoma growth .
Metabolic Pathways
The metabolic pathways that G-TPP Hexafluorophosphate is involved in are primarily related to the inhibition of HSP90 within the mitochondria .
Transport and Distribution
G-TPP Hexafluorophosphate is selectively delivered to mitochondria . This selective transport and distribution within cells and tissues are due to the mitochondrial-targeting moiety of triphenylphosphonium present in the compound .
Subcellular Localization
The subcellular localization of G-TPP Hexafluorophosphate is within the mitochondria . This localization is due to the mitochondrial-targeting moiety of triphenylphosphonium present in the compound .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
El hexafluorofosfato de Gamitrinib TPP se sintetiza combinando 17-alilamino geldanamicina (17-AAG) con trifenilfosfonio. La síntesis implica los siguientes pasos:
Preparación de 17-alilamino geldanamicina (17-AAG): Esto implica la modificación de la geldanamicina para introducir un grupo alilamino en la posición 17.
Acoplamiento con trifenilfosfonio: La 17-AAG se acopla entonces con trifenilfosfonio para formar Gamitrinib TPP.
Métodos de producción industrial
La producción industrial del hexafluorofosfato de Gamitrinib TPP sigue rutas sintéticas similares, pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y eficacia del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
El hexafluorofosfato de Gamitrinib TPP experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede experimentar reacciones de oxidación, particularmente en el esqueleto de benzoquinona ansamicina.
Reducción: Las reacciones de reducción pueden ocurrir, especialmente en presencia de agentes reductores.
Sustitución: Las reacciones de sustitución pueden tener lugar, particularmente involucrando la parte del trifenilfosfonio.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan comúnmente agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Las condiciones para las reacciones de sustitución a menudo implican nucleófilos como aminas o tioles.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados del hexafluorofosfato de Gamitrinib TPP, dependiendo de los reactivos y condiciones específicos utilizados .
Comparación Con Compuestos Similares
Compuestos similares
17-alilamino geldanamicina (17-AAG): El compuesto precursor del hexafluorofosfato de Gamitrinib TPP, conocido por su actividad inhibitoria de HSP90.
Shepherdina: Otro inhibidor de HSP90 con propiedades anticancerígenas similares.
Singularidad
El hexafluorofosfato de Gamitrinib TPP es único debido a su capacidad de direccionamiento mitocondrial, que le permite inducir selectivamente la apoptosis en las células cancerosas sin afectar a las células normales . Esta especificidad lo convierte en una herramienta valiosa en la investigación y terapia del cáncer.
Actividad Biológica
Gamitrinib TPP hexafluorophosphate (G-TPP) is a novel compound recognized for its selective inhibition of mitochondrial heat shock protein 90 (HSP90). This compound has garnered attention due to its potential therapeutic applications, particularly in oncology. This article explores the biological activity of G-TPP, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C₅₂H₆₅F₆N₃O₈P₂
- Molecular Weight : 1036.03 g/mol
- CAS Number : 1131626-47-5
G-TPP is characterized by its triphenylphosphonium (TPP) moiety, which facilitates its accumulation in mitochondria, making it a targeted therapy for cancer cells that overexpress mitochondrial HSP90.
G-TPP functions primarily as a mitochondrial matrix inhibitor that induces apoptosis in cancer cells while sparing normal cells. The mechanism involves:
- Induction of Mitochondrial Apoptosis :
- Selective Toxicity :
In Vitro Studies
A variety of in vitro studies have demonstrated the efficacy of G-TPP:
In Vivo Studies
In vivo studies have further elucidated the therapeutic potential of G-TPP:
- Tumor Models : G-TPP was tested in subcutaneous and intracranial tumor models using U87MG glioblastoma xenografts.
Case Studies
- Combination Therapy with TRAIL :
- Resistance Mechanisms :
Propiedades
IUPAC Name |
6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium;hexafluorophosphate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H64N3O8P.F6P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6;1-7(2,3,4,5)6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60);/q;-1/p+1/b28-20-,36-21+,38-33+;/t35-,37+,45+,46+,48-,50+;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIBTCZSRLMDOD-WLXHSWTPSA-O | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC.F[P-](F)(F)(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)/C)OC)OC(=O)N)\C)C)O)OC.F[P-](F)(F)(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H65F6N3O8P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1036.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131626-47-5 | |
Record name | Gamitrinib hexafluorophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1131626475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GAMITRINIB HEXAFLUOROPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPA976X5XY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.